molecular formula C6H11ClN4O B5726084 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride CAS No. 849833-61-0

1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride

Cat. No. B5726084
CAS RN: 849833-61-0
M. Wt: 190.63 g/mol
InChI Key: BIZLAYVSUSIFRG-UHFFFAOYSA-N
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Description

1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride, also known as AHPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPI is a positively charged molecule with an imidazole ring and a hydroxyimino functional group.

Mechanism of Action

The mechanism of action of 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride is not fully understood. However, it is believed that 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride exerts its biological effects by interacting with negatively charged molecules such as DNA, RNA, and cell membranes. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been shown to disrupt the cell membrane of bacteria, leading to cell death. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been shown to have various biochemical and physiological effects. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has also been shown to decrease the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been shown to decrease the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride in lab experiments is its cationic nature, which allows it to interact with negatively charged molecules. Additionally, 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been shown to have low toxicity in vitro and in vivo. One limitation of using 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride in lab experiments is its solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride. One direction is to further investigate its potential use in drug delivery systems. Another direction is to study its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride and to identify any potential side effects.
In conclusion, 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride is a chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method and mechanism of action have been discussed, along with its biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Synthesis Methods

1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride can be synthesized through a three-step process. First, 1-methylimidazole is reacted with paraformaldehyde to form 1-(hydroxymethyl)imidazole. Second, the resulting compound is reacted with hydroxylamine hydrochloride to form 1-(hydroxyimino)methylimidazole. Finally, the last step involves the reaction of 1-(hydroxyimino)methylimidazole with ethylenediamine to form 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride.

Scientific Research Applications

1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has shown potential therapeutic applications in various scientific research studies. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been studied for its antifungal, antibacterial, and antitumor properties. 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, 1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride has been studied for its potential use in drug delivery systems due to its cationic nature.

properties

IUPAC Name

N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-9-2-3-10(5-9)4-6(7)8-11;/h2-3,5H,4H2,1H3,(H2-,7,8,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZLAYVSUSIFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC(=NO)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CN(C=C1)C/C(=N/O)/N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride

CAS RN

849833-61-0
Record name 1H-Imidazolium, 1-[(2Z)-2-amino-2-(hydroxyimino)ethyl]-3-methyl-, chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849833-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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